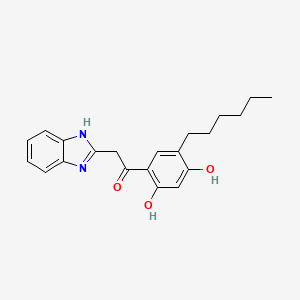

alpha-(1H-Benzimidazole-2-yl)-2',4'-dihydroxy-5'-hexylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-benzimidazole-2-yl hydrazones are a class of compounds that have been studied for their antiparasitic and antioxidant activity . They have been synthesized with various groups, including hydroxyl and methoxy groups .

Synthesis Analysis

These compounds have been synthesized for the purpose of developing a class of compounds with combined anthelmintic and antioxidant properties . The synthesis involved the creation of new benzimidazolyl-2-hydrazones bearing hydroxyl and methoxy groups .Chemical Reactions Analysis

1H-benzimidazole-2-yl hydrazones have been found to react with various free radicals . They can undergo several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

1H-benzimidazole-2-yl hydrazones show good hydrogen-bonding capacity with 5–7 H-bond acceptors and 2 to 5 H-bond donors, which is beneficial for efficient binding to biological targets .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Activities

Benzimidazole compounds have been synthesized and evaluated for their antimicrobial potential and cytotoxicity. These compounds exhibit significant in vitro antimicrobial activity against a variety of bacterial and fungal strains. Additionally, certain derivatives have shown non-toxic behavior in cytotoxicity screenings against cancer cell lines, highlighting their potential for safe therapeutic applications (Shankar et al., 2018).

Catalytic and Oxidative Properties

Research into polymer-anchored benzimidazole complexes has revealed their catalytic potentials in various oxidation processes. These complexes have been utilized for the oxidation of styrene, ethyl benzene, and for the oxidative bromination of salicylaldehyde, showcasing the versatility of benzimidazole derivatives in catalytic applications (Maurya et al., 2005).

Drug Discovery and Biological Activities

Benzimidazole scaffolds are key pharmacophores in drug discovery, with various derivatives showing promise as androgen receptor down-regulating agents. This is particularly relevant in the treatment of prostate cancer, where specific benzimidazole derivatives have demonstrated potent antiproliferative and androgen receptor degrading activities (Purushottamachar et al., 2013).

Material Science and Optical Properties

Benzimidazole derivatives have also found applications in material science, particularly in the development of new materials with specific optical and electrical properties. For instance, oligobenzimidazoles have been synthesized and investigated for their electrochemical, electrical, optical, thermal, and rectification properties, demonstrating the potential of benzimidazole compounds in the development of advanced materials (Anand & Muthusamy, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-3-4-5-8-14-11-15(19(25)12-18(14)24)20(26)13-21-22-16-9-6-7-10-17(16)23-21/h6-7,9-12,24-25H,2-5,8,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWRHVFPWMKZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)